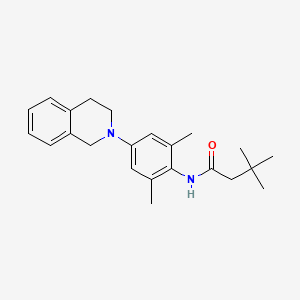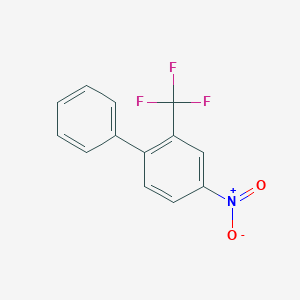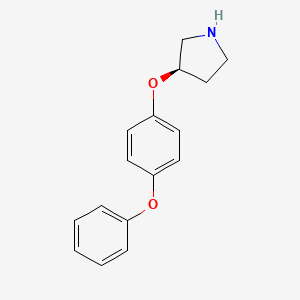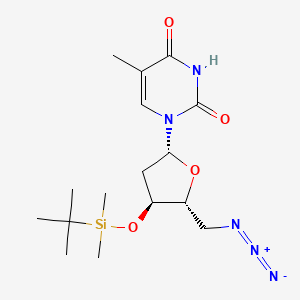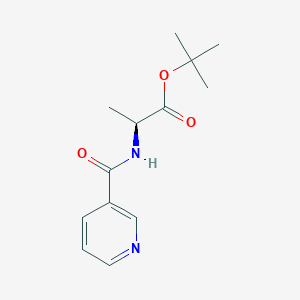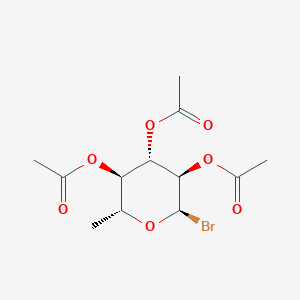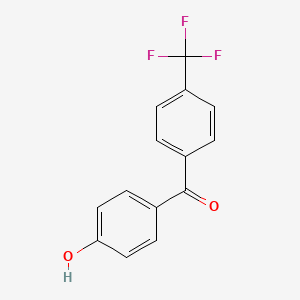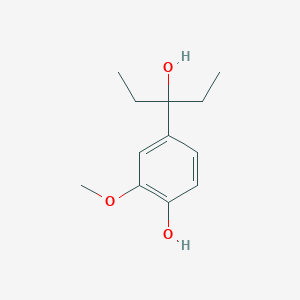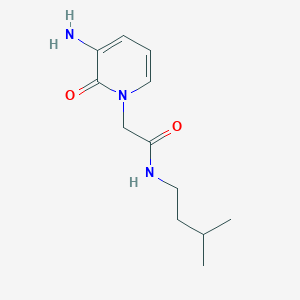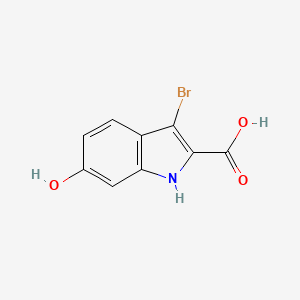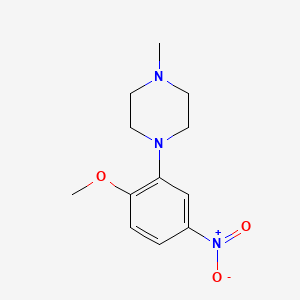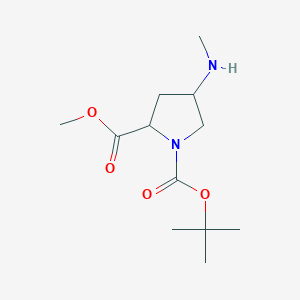
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate is an organic compound with a complex structure It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and is functionalized with methylamino and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using a tert-butyl groupThe reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate, and may require catalysts or reagents like N,N’-dicyclohexylcarbodiimide (DCC) for esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
化学反应分析
Types of Reactions
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyls, or amines.
科学研究应用
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study enzyme interactions and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting downstream pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological assays or chemical reactions .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different functional groups, such as:
- N-Boc-trans-4-Hydroxy-L-proline methyl ester
- (S)-4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- (2S,4R)-4-Fluoro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Uniqueness
What sets 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its methylamino group, in particular, provides distinct chemical properties that can be exploited in various synthetic and research contexts.
属性
分子式 |
C12H22N2O4 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9,13H,6-7H2,1-5H3 |
InChI 键 |
XQSHCFQFHCVQLK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Chloro(phenylimino)methyl]dimethylamine hydrochloride](/img/structure/B8293567.png)
![5-Naphthalen-2-yl-3H-[1,3,4]oxadiazol-2-one](/img/structure/B8293576.png)
